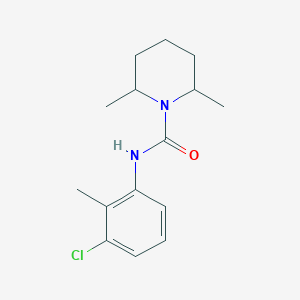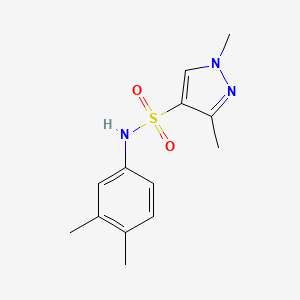![molecular formula C16H25N5O4S B5381340 N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target specific enzymes, and it has shown promising results in preclinical studies.
Mechanism of Action
Compound X works by inhibiting specific enzymes, which are involved in various cellular processes. These enzymes play a crucial role in the development and progression of diseases, and their inhibition by Compound X can lead to therapeutic benefits. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X depend on the specific enzyme that it targets. In preclinical studies, Compound X has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of specific enzymes that are involved in these processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of Compound X is its specificity towards specific enzymes, which makes it a valuable tool for studying the role of these enzymes in disease development and progression. Additionally, Compound X has good pharmacokinetic properties, making it suitable for further development as a therapeutic agent. However, one of the limitations of Compound X is its relatively complex synthesis method, which may limit its availability for some research groups.
Future Directions
There are several future directions for research on Compound X. One of the main areas of focus is the development of Compound X as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of Compound X and to identify other potential targets for the compound. Finally, the synthesis of Compound X can be optimized further to improve its yield and purity, making it more widely available for research.
Synthesis Methods
The synthesis of Compound X involves several steps, including the coupling of pyridine and piperazine moieties, followed by the introduction of a butanamide and sulfonamide group. The final product is obtained through purification and isolation techniques. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research.
Scientific Research Applications
Compound X has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to inhibit the activity of specific enzymes, which are involved in various diseases, including cancer, inflammation, and neurodegeneration. Compound X has also been studied for its potential use in drug development, as it has shown to have low toxicity and good pharmacokinetic properties.
properties
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c1-13(22)20-7-9-21(10-8-20)16-14(4-2-6-18-16)12-19-15(23)5-3-11-26(17,24)25/h2,4,6H,3,5,7-12H2,1H3,(H,19,23)(H2,17,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBJMWXSLMYWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B5381264.png)
![N-(4-tert-butylphenyl)-N'-{5-[2-(2-chlorophenyl)vinyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5381274.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![2-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-benzimidazole](/img/structure/B5381289.png)
![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)
![N-ethyl-N-({3-[(4-phenylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}methyl)ethanamine](/img/structure/B5381302.png)


![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)